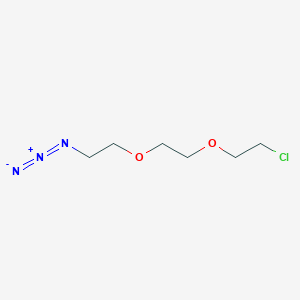
Chloro-PEG3-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-PEG3-azide is an organic compound with the molecular formula C6H12ClN3O2. This compound is characterized by the presence of a chloro group and an azido group attached to a triethylene glycol backbone. It is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of Chloro-PEG3-azide typically involves the reaction of 2-chloroethanol with 2-(2-azidoethoxy)ethanol. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the azidoethoxy group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Chloro-PEG3-azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Click Chemistry:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Common reagents used in these reactions include sodium azide, copper(I) catalysts for click chemistry, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chloro-PEG3-azide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of polymer chemistry and materials science.
Biology: The compound is used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules through click chemistry.
Wirkmechanismus
The mechanism of action of Chloro-PEG3-azide is primarily based on its ability to undergo nucleophilic substitution and click chemistry reactions. The chloro group acts as a leaving group, allowing nucleophiles to attack and form new bonds. The azido group, on the other hand, participates in cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Chloro-PEG3-azide can be compared with similar compounds such as:
2-[2-(2-Azidoethoxy)ethoxy]ethanol: This compound lacks the chloro group and is primarily used in click chemistry applications.
1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane: This compound has a methoxy group instead of an azido group, making it less reactive in click chemistry but useful in other nucleophilic substitution reactions.
1-Azido-2-(2-ethoxyethoxy)ethane: Similar to the target compound but with different substituents, affecting its reactivity and applications .
The uniqueness of this compound lies in its dual functionality, allowing it to participate in both nucleophilic substitution and click chemistry reactions, making it a versatile compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C6H12ClN3O2 |
|---|---|
Molekulargewicht |
193.63 |
IUPAC-Name |
1-azido-2-[2-(2-chloroethoxy)ethoxy]ethane |
InChI |
InChI=1S/C6H12ClN3O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-6H2 |
InChI-Schlüssel |
DSRZDURQKUKXQO-UHFFFAOYSA-N |
SMILES |
C(COCCOCCCl)N=[N+]=[N-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1192442.png)
